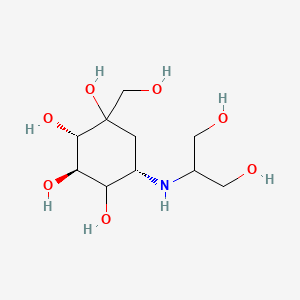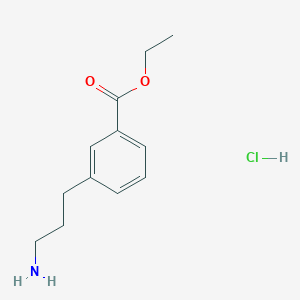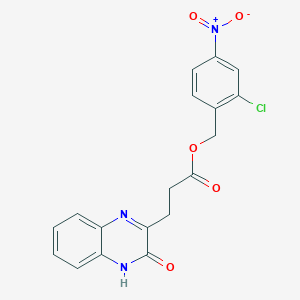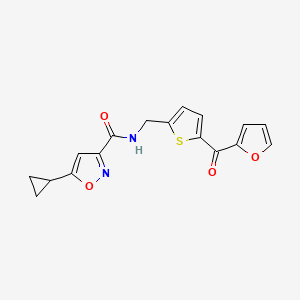![molecular formula C14H18O B2694968 [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287275-11-8](/img/structure/B2694968.png)
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G-protein-coupled receptors that are widely expressed throughout the body and play a critical role in regulating a variety of physiological processes, including cardiovascular function, neurotransmission, and immune responses. DPCPX has been extensively studied for its ability to selectively block the adenosine A1 receptor and its potential therapeutic applications in various diseases.
Mechanism of Action
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol selectively blocks the adenosine A1 receptor, which is involved in a variety of physiological processes. By blocking the adenosine A1 receptor, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can modulate the activity of various signaling pathways and affect cellular responses. The precise mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is thought to involve the inhibition of adenosine-mediated signaling pathways.
Biochemical and Physiological Effects:
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood flow, and the inhibition of cell proliferation. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to affect the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Advantages and Limitations for Lab Experiments
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor. However, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including the development of new synthetic methods for [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, the identification of new therapeutic applications for [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, and the elucidation of the precise mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. Additionally, there is a need for further studies to evaluate the safety and efficacy of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in various disease models.
Synthesis Methods
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the production of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol from precursors. Both methods have been used to produce [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol with high purity and yield.
Scientific Research Applications
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disease, neurological disorders, and cancer. In cardiovascular disease, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve myocardial function and reduce ischemic injury. In neurological disorders, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have neuroprotective effects and improve cognitive function. In cancer, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVARXKCCNVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)


![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)


![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)
![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)